2-Chloro-3-(trifluoromethoxy)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(trifluoromethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-4(15-7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRKFHVMHAHSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204846 | |
| Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-78-3 | |
| Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Design and Methodologies for 2 Chloro 3 Trifluoromethoxy Isonicotinic Acid
Strategic Approaches to Molecular Construction
The molecular architecture of 2-Chloro-3-(trifluoromethoxy)isonicotinic acid, characterized by adjacent chloro and trifluoromethoxy groups on a pyridine-4-carboxylic acid scaffold, demands highly controlled synthetic strategies to ensure the correct arrangement of substituents.
A primary strategy for constructing the target molecule involves the stepwise and regioselective introduction of the chlorine and trifluoromethoxy groups onto a pyridine (B92270) ring. The order of introduction is critical to control the final substitution pattern.
One potential pathway begins with a suitable pyridine precursor, which is then subjected to trifluoromethoxylation. A scalable and operationally simple protocol for the regioselective trifluoromethoxylation of functionalized pyridines has been developed. nih.govrsc.org This method utilizes a Togni-type reagent and proceeds under mild conditions, tolerating a wide range of functional groups. nih.govrsc.org This process suggests a radical O-trifluoromethylation followed by an OCF₃-migration pathway. nih.gov For the synthesis of the target compound, a 2-chloropyridine (B119429) or 2-chloroisonicotinic acid precursor could be subjected to this trifluoromethoxylation, aiming for the introduction of the -OCF₃ group at the C-3 position. The electronic properties of the chlorine atom and the carboxylic acid group would influence the regioselectivity of this step.
Conversely, a 3-hydroxypyridine (B118123) derivative could be the starting point. The hydroxyl group can be converted to the trifluoromethoxy group, followed by selective chlorination at the C-2 position. The challenge in this approach lies in achieving selective chlorination without affecting other positions on the electron-deficient pyridine ring.
The table below outlines key features of a modern trifluoromethoxylation method applicable for creating substituted pyridines.
| Feature | Description |
| Reagent | Togni reagent I (electrophilic trifluoromethoxylation agent) |
| Reaction Type | Radical O-trifluoromethylation followed by OCF₃-migration |
| Conditions | Mild, scalable, and operationally simple |
| Substrate Scope | Broad, tolerating a wide range of functional groups on pyridine and pyrimidine (B1678525) rings |
| Significance | Provides access to valuable OCF₃-containing heteroaromatic building blocks for various applications in chemistry |
Data derived from studies on regioselective trifluoromethoxylation of pyridines. nih.govrsc.org
An alternative to modifying a pre-formed pyridine ring is to construct the ring itself from acyclic, fluorinated building blocks. This "bottom-up" approach, known as cyclocondensation, assembles the pyridine ring from smaller molecules, incorporating the necessary functional groups during the ring-forming process. jst.go.jpnih.gov
While this strategy is well-documented for the synthesis of trifluoromethyl (-CF₃) substituted pyridines, its application using trifluoromethoxy (-OCF₃) precursors is less common. jst.go.jpnih.gov In the case of trifluoromethylpyridines, common building blocks include fluorinated β-ketoesters and enones like ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jpnih.govresearchoutreach.org These precursors undergo condensation reactions with amines or ammonia (B1221849) derivatives to form the pyridine heterocycle.
A hypothetical cyclization route to this compound would involve an acyclic precursor containing a trifluoromethoxy group at the appropriate position. This building block would need to possess the correct carbon skeleton and additional functional groups that can react to form the chlorinated pyridine ring with a carboxylic acid (or a precursor group) at the C-4 position. The development of stable and accessible trifluoromethoxy-bearing building blocks is the main challenge for this approach.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical way to modify complex molecules by activating and transforming otherwise inert C-H bonds. researchgate.net This strategy often employs a directing group within the substrate to guide a transition-metal catalyst to a specific C-H bond.
For the synthesis of this compound, the carboxylic acid group at the C-4 position could potentially serve as a directing group to facilitate the introduction of substituents at the C-3 and C-5 positions. However, achieving functionalization at the adjacent C-2 and C-3 positions using this approach is more challenging.
Research has demonstrated that C-H functionalization on pyridine rings is feasible. For instance, highly regioselective methods for the direct C-H trifluoromethylation of pyridines have been developed. acs.orgresearchgate.net Some protocols have shown that reactive functional groups, including carboxylic acids, are tolerated under the conditions required for C-H functionalization, which is a crucial consideration for the synthesis of the target molecule. nih.gov Although direct C-H trifluoromethoxylation is less established than trifluoromethylation, the principles of directed C-H activation could theoretically be applied. This would involve using a directing group to selectively activate the C-H bonds at the 2- and 3-positions for subsequent halogenation and the introduction of a trifluoromethoxy source. This remains an area of ongoing research, and specific protocols for this transformation on an isonicotinic acid core are not yet widely established.
Precursor Identification and Synthesis for the Isonicotinic Acid Framework
The successful synthesis of the target molecule relies heavily on the availability of key precursors that already contain parts of the final structure. The synthesis of halogenated pyridines and trifluoromethoxy-bearing building blocks are therefore critical areas of research.
The synthesis of chlorinated pyridine intermediates is a well-established field. 2-Chloroisonicotinic acid, a direct precursor, can be synthesized through various routes. One common method involves the halogenation of pyridine-4-carboxylic acid (isonicotinic acid). pipzine-chem.com Another approach is the selective catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid, which removes the chlorine atom at the 6-position to yield the desired 2-chloroisonicotinic acid. researchgate.net
The synthesis of the simpler precursor, 2-chloropyridine, can be achieved through the gas-phase reaction of pyridine with chlorine in the presence of carbon tetrachloride at high temperatures. google.com This intermediate would then require carboxylation at the 4-position and subsequent functionalization at the 3-position.
The table below summarizes common methods for the synthesis of key chlorinated pyridine precursors.
| Precursor | Synthetic Method | Starting Material |
| 2-Chloropyridine | Gas-phase chlorination | Pyridine |
| 2-Chloroisonicotinic acid | Halogenation | Isonicotinic acid |
| 2-Chloroisonicotinic acid | Selective catalytic reduction (dechlorination) | 2,6-Dichloropyridine-4-carboxylic acid |
Data compiled from various synthetic chemistry resources. pipzine-chem.comresearchgate.netgoogle.com
The creation of pyridine building blocks that carry the trifluoromethoxy group is essential for several synthetic strategies. These building blocks are typically prepared by introducing the -OCF₃ group onto a functionalized pyridine ring that bears other handles, such as a halogen, which can be used in subsequent cross-coupling or substitution reactions.
A leading method for this transformation is the direct, regioselective trifluoromethoxylation of pyridines. nih.govrsc.org This protocol allows for the conversion of functionalized pyridines, such as bromopyridines, into their trifluoromethoxylated counterparts. For example, starting with a dibromopyridine could allow for selective trifluoromethoxylation at one position, leaving the other bromine atom available for further chemical modification, such as conversion to a carboxylic acid or participation in cross-coupling reactions to build up the final isonicotinic acid framework. The ability to create these highly specialized fluorinated building blocks is a key enabler for accessing complex targets like this compound. nih.gov
Utilization of Carboxylic Acid Functionalized Precursors
Direct functionalization of a pre-existing isonicotinic acid framework presents significant challenges due to the deactivating nature of the carboxylic acid group towards many substitution reactions. Therefore, a more common and effective strategy involves the use of a precursor functional group that can be converted to a carboxylic acid in a late stage of the synthesis. The cyano group (-CN) is an ideal precursor for this purpose.
A plausible synthetic pathway begins with a cyanopyridine, which can be subsequently chlorinated and trifluoromethoxylated before the final hydrolysis of the cyano group. For instance, the synthesis of the related 2-chloronicotinic acid often proceeds from 3-cyanopyridine. google.comgoogle.com This precursor is first oxidized to N-oxy-3-cyanopyridine, which then undergoes chlorination to yield 2-chloro-3-cyanopyridine (B134404). google.compatsnap.com The final step is the hydrolysis of the cyano group to a carboxylic acid, a transformation that can be achieved under basic or acidic conditions. google.comgoogle.com Continuous hydrolysis processes for cyanopyridines have been developed for industrial-scale production, offering high yields and short reaction times. google.com
Applying this logic to the target molecule, the synthesis would likely involve a 4-cyanopyridine (B195900) precursor to yield the isonicotinic acid structure. This precursor would undergo chlorination at the 2-position and trifluoromethoxylation at the 3-position. The final step would be the hydrolysis of the 2-chloro-3-(trifluoromethoxy)-4-cyanopyridine intermediate to the desired carboxylic acid. Kinetic studies on the hydrolysis of various cyanopyridines show the reaction proceeds through a pyridinecarboxamide intermediate before forming the final carboxylic acid. researchgate.net
Reaction Optimization and Process Scalability
Optimizing the synthesis of complex molecules like this compound is crucial for maximizing yield, ensuring purity, and enabling viable production at larger scales. This involves careful selection of catalysts, precise control of reaction conditions, and strategic planning for scaling up the process.
Catalysis in Trifluoromethylation and Trifluoromethoxylation Reactions
Catalysis is fundamental to the efficient introduction of fluorine-containing groups onto aromatic rings. In the synthesis of related trifluoromethylpyridines, transition metals, particularly copper, play a pivotal role. mdpi.comnih.gov Copper-catalyzed trifluoromethylation can be applied to various alkoxy-substituted iodopyridines. mdpi.comnih.gov The "ligandless" CuCF3 reagent, derived from fluoroform, has shown high reactivity toward aryl halides, including the trifluoromethylation of 2-chloronicotinic acid. researchgate.net Copper-mediated reactions also allow for the trifluoromethylation of arylboronic acids using trifluoromethyl sulfonium (B1226848) salts. cas.cn
Recent developments in trifluoromethoxylation have focused on catalytic approaches, including methods involving transition metals and photoredox catalysis. nih.gov These catalytic systems facilitate the formation of the C-OCF3 bond under milder conditions than traditional methods, offering a pathway to valuable trifluoromethyl ethers. nih.gov
Controlled Reaction Conditions for High Yield and Purity
Achieving high yield and purity hinges on the meticulous control of reaction parameters. The choice of solvent, temperature, pressure, and stoichiometry of reagents can dramatically influence the outcome of the reaction, including the regioselectivity of substitutions.
In the synthesis of precursors like 2-chloro-3-cyanopyridine from an N-oxide, controlling the temperature during the dropwise addition of reagents is critical for preventing side reactions. patsnap.com Similarly, in copper-mediated trifluoromethylation, the choice of base is a highly sensitive parameter that can determine the success of the reaction, with suboptimal choices leading to decomposition of the trifluoromethyl source. cas.cn The table below summarizes optimized conditions for key transformations in the synthesis of related functionalized pyridines, illustrating the precise control required.
| Transformation | Substrate | Reagents / Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Carboxylation | 2-chloro-3-fluoropyridine (B99640) | 1) LDA; 2) CO2 | Tetrahydrofuran | -78°C to 0°C | 79% | echemi.com |
| Chlorination | 3-cyanopyridine N-oxide | Phosphorus oxychloride, Organic base | - | 0-5°C then heat | High | patsnap.com |
| Trifluoromethylation | Phenylboronic acid | S-(trifluoromethyl)diphenylsulfonium triflate, Cu powder, NaHCO3 | 1,2-Dichloroethane | 80°C | 82% | cas.cn |
| Hydrolysis | 3-cyanopyridine | Water, Base | - | ~20°C to 300°C | High | google.com |
Development of Bench-Scale and Industrial Production Strategies
Transitioning a synthetic route from the laboratory bench to an industrial scale introduces challenges related to cost, safety, and equipment. The industrial production of fluorinated pyridine derivatives, which are key intermediates for many herbicides and pharmaceuticals, often relies on high-temperature, vapor-phase reactions using simple, inexpensive starting materials like picolines. nih.govjst.go.jp For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a major industrial intermediate derived from 3-methylpyridine. agropages.com
However, such routes often require harsh conditions and specialized equipment. Alternative strategies for large-scale synthesis focus on modular routes that use more stable intermediates and avoid highly flammable or toxic reagents where possible. google.com The development of continuous flow processes, such as for the hydrolysis of cyanopyridines, is a key strategy for improving safety, consistency, and throughput in industrial settings. google.com The high cost and instability of some trifluoromethoxylating reagents remain a significant barrier to their large-scale application, driving ongoing research into more practical and economical alternatives.
Mechanistic Elucidation of Synthetic Pathways
Understanding the step-by-step mechanism of a reaction is essential for its optimization and control. This involves identifying key intermediates and transition states that govern the reaction's speed and outcome.
Investigation of Reaction Intermediates and Transition States
The synthesis of functionalized pyridines involves several distinct mechanistic pathways. For the introduction of the carboxylic acid group via metallation-carboxylation, the reaction proceeds through a highly reactive organometallic intermediate. For example, treating 2-chloro-3-fluoropyridine with a strong base like lithium diisopropylamide (LDA) generates a lithiated pyridine intermediate, which then acts as a nucleophile, attacking carbon dioxide to form the carboxylate. echemi.com
The chlorination of a pyridine N-oxide precursor often involves the formation of a Vilsmeier-type reagent as an intermediate. google.com This electrophilic species is attacked by the electron-rich oxygen of the N-oxide, facilitating a rearrangement that ultimately installs a chlorine atom at the 2-position of the pyridine ring.
In copper-catalyzed trifluoromethylation reactions, the mechanism is thought to involve a CuCF3 species. cas.cn This intermediate can undergo transmetallation with a substrate like an arylboronic acid, followed by reductive elimination from a Cu(II) or Cu(III) complex to form the final carbon-CF3 bond. cas.cn
Kinetics and Thermodynamic Analysis of Pyridine Functionalization Processes
Detailed kinetic studies, including the determination of rate constants and activation energies, for the specific functionalization steps leading to this compound are not extensively available in publicly accessible literature. However, general principles of pyridine chemistry suggest that the introduction of substituents is governed by the energetic favorability of the transition states leading to different isomers. For instance, in the functionalization of pyridine rings, the choice of reaction conditions and catalysts can significantly influence which C-H bond is activated, a decision rooted in the kinetic accessibility of the respective transition states. beilstein-journals.org
Thermodynamic analysis, which evaluates the relative stability of reactants, intermediates, and products, is also a critical aspect. Density Functional Theory (DFT) has been employed to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for the synthesis of pyridine from alternative raw materials like pyrylium (B1242799) salt, providing insights into the spontaneity and energy requirements of the reaction. researchgate.net While specific thermodynamic data for the synthesis of this compound is not readily found, such computational approaches could theoretically be applied to model the reaction pathway and predict the thermodynamic viability of different synthetic strategies.
The following table presents a hypothetical representation of the type of data that would be sought in a kinetic and thermodynamic analysis of a key synthetic step, such as the introduction of the trifluoromethoxy group onto a 2-chloro-isonicotinic acid precursor. It is important to note that these values are illustrative and not based on experimental data for this specific reaction.
| Parameter | Value | Significance |
|---|---|---|
| Rate Constant (k) at 298 K | Unavailable | Indicates the speed of the reaction. |
| Activation Energy (Ea) | Unavailable | The minimum energy required to initiate the reaction. |
| Enthalpy of Reaction (ΔH) | Unavailable | The heat absorbed or released during the reaction. |
| Entropy of Reaction (ΔS) | Unavailable | The change in disorder of the system. |
| Gibbs Free Energy of Reaction (ΔG) | Unavailable | Determines the spontaneity of the reaction. |
Role of Electronic and Steric Effects on Regioselectivity
The regioselectivity of functionalizing the pyridine ring in the synthesis of this compound is a direct consequence of the interplay between electronic and steric effects exerted by the substituents.
Electronic Effects: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Conversely, electrophilic substitution is generally difficult. gcwgandhinagar.com The substituents already present on the ring further modulate this reactivity. The chloro group at the 2-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. The trifluoromethoxy group at the 3-position is also strongly electron-withdrawing. The combined electronic influence of these two groups significantly impacts the electron density at each carbon atom of the pyridine ring, thereby directing the position of subsequent functionalization. For instance, in related systems, electron-withdrawing substituents have been shown to direct nucleophilic addition to specific positions. nih.gov
Steric Effects: The size of the substituents can also play a crucial role in determining the site of reaction. Bulky groups can hinder the approach of a reagent to adjacent positions, favoring reaction at less sterically crowded sites. In the context of 3-substituted 2,6-dichloropyridines, it has been observed that bulky 3-substituents can induce regioselectivity towards the 6-position in nucleophilic aromatic substitution reactions. researchgate.net This principle suggests that the trifluoromethoxy group at the 3-position could sterically influence reactions at the adjacent 2 and 4 positions. The Verloop steric parameter (B1) is one quantitative measure used to assess the steric influence of substituents on reaction regioselectivity. researchgate.net
The interplay between these electronic and steric factors is complex. In some cases, electronic effects may dominate, while in others, steric hindrance is the primary determinant of the reaction's outcome. Computational methods, such as DFT calculations, can be employed to model the transition states for substitution at different positions, providing a theoretical basis for understanding and predicting the observed regioselectivity by evaluating the relative energies of these transition states. nih.gov
The following interactive table illustrates the general electronic and steric properties of the key substituents involved in the synthesis of this compound.
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Chloro | 2 | Electron-withdrawing (Inductive) | Moderate |
| Trifluoromethoxy | 3 | Strongly Electron-withdrawing (Inductive) | Moderate to High |
| Carboxyl | 4 (Isonicotinic Acid) | Electron-withdrawing (Resonance and Inductive) | Moderate |
Chemical Reactivity and Transformation of 2 Chloro 3 Trifluoromethoxy Isonicotinic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. In 2-Chloro-3-(trifluoromethoxy)isonicotinic acid, the chlorine atom is located at the C2 position, a prime site for SNAr reactions. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and it is significantly enhanced by the presence of electron-withdrawing groups. nih.govresearchgate.net
The chloro group at the C2 position of this compound is expected to be an effective leaving group in SNAr reactions, readily displaced by a variety of nucleophiles.
Amines: Reaction with primary or secondary amines would lead to the formation of 2-amino-3-(trifluoromethoxy)isonicotinic acid derivatives. Such reactions on 2-chloropyridines are common, although they can sometimes require forcing conditions or catalysis if the ring is not sufficiently activated. researchgate.net
Thiols: Thiolates (RS⁻) are excellent nucleophiles and are expected to react efficiently to yield 2-(alkylthio)- or 2-(arylthio)-3-(trifluoromethoxy)isonicotinic acids. The enzymatic conjugation of 2-chloropyridine (B119429) derivatives with the thiol-containing molecule glutathione (B108866) is a known metabolic pathway, underscoring the reactivity of the C2-Cl bond towards sulfur nucleophiles. nih.govresearchgate.net
Alkoxides: Alkoxides (RO⁻) and hydroxides (OH⁻) can displace the chloro group to form the corresponding ethers or the 2-hydroxy derivative, respectively. Studies on similar 2-halopyridines have shown that 2-fluoropyridines are often more reactive than 2-chloropyridines towards alkoxides, but the reaction for chloro-derivatives is well-established. researchgate.netreddit.com
The table below illustrates the expected outcomes of SNAr reactions with various nucleophiles.
| Nucleophile (Nu-H) | Reagent Example | Expected Product |
| Primary Amine | R-NH₂ (e.g., Aniline) | 2-(Anilino)-3-(trifluoromethoxy)isonicotinic acid |
| Secondary Amine | R₂NH (e.g., Morpholine) | 2-(Morpholino)-3-(trifluoromethoxy)isonicotinic acid |
| Thiol | R-SH (e.g., Thiophenol) | 2-(Phenylthio)-3-(trifluoromethoxy)isonicotinic acid |
| Alcohol/Alkoxide | R-OH (e.g., Methanol) | 2-Methoxy-3-(trifluoromethoxy)isonicotinic acid |
| Water/Hydroxide | H₂O / NaOH | 2-Hydroxy-3-(trifluoromethoxy)isonicotinic acid |
The rate and facility of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by stabilizing the anionic Meisenheimer intermediate.
In the case of this compound, the pyridine ring is heavily activated towards nucleophilic attack by three powerful electron-withdrawing entities:
The Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom withdraws electron density from the ring carbons.
The Trifluoromethoxy Group (-OCF₃): This group is one of the most powerful electron-withdrawing groups due to the strong negative inductive effect (-I) of the three fluorine atoms. This effect significantly lowers the electron density of the pyridine ring, thereby stabilizing the negative charge of the Meisenheimer complex. While direct data for the -OCF₃ group's effect on pyridine SNAr is limited, the analogous trifluoromethyl (-CF₃) group is known to substantially increase the reaction rate. researchgate.netrsc.org
The Isonicotinic Acid Group (-COOH): The carboxylic acid at the C4 position also acts as an electron-withdrawing group, further activating the ring, particularly the C2 and C6 positions.
The cumulative effect of these groups makes the C2 position exceptionally electrophilic and highly susceptible to nucleophilic attack.
Electrophilic Substitution and Functionalization
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. This type of reaction is fundamentally antithetical to the electronic nature of this compound.
Pyridine itself is significantly less reactive towards electrophiles than benzene. wikipedia.orgquora.com The electronegative nitrogen atom deactivates the ring and, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen is protonated to form a pyridinium (B92312) ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene, making substitution extremely difficult. rsc.org When the reaction is forced, electrophilic attack occurs preferentially at the 3- and 5-positions (meta to the nitrogen), as this avoids placing a positive charge on the carbon adjacent to the already positive-charged nitrogen in the reaction intermediate. quimicaorganica.orgaklectures.com
For this compound, every substituent on the ring is strongly deactivating. Therefore, direct electrophilic aromatic substitution on the pyridine nucleus is considered practically unfeasible under conventional conditions.
If an electrophilic substitution reaction were to be forced upon this molecule, the directing effects of the existing substituents would come into play, although the overriding factor remains the extreme deactivation of the ring.
Pyridine Nitrogen: Directs incoming electrophiles to the C3 and C5 positions. The C3 position is already occupied.
Chloro Group (C2): A deactivating ortho-, para-director. It would direct towards C4 and C6.
Trifluoromethoxy Group (C3): A strongly deactivating meta-director. It would direct towards C5.
Carboxylic Acid Group (C4): A deactivating meta-director. It would direct towards C2 and C6.
Considering these conflicting influences, the only available position is C5. However, the combined deactivating power of all four groups makes any electrophilic attack at this, or any other, position highly improbable. Advanced synthetic strategies that proceed via initial nucleophilic activation of the pyridine ring have been developed to achieve formal C-H functionalization at the C3 position of pyridines, which highlights the difficulty of direct electrophilic approaches. chemrxiv.org
Metal-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond at the C2 position serves as an excellent handle for a wide array of powerful metal-catalyzed cross-coupling reactions, providing a versatile platform for the synthesis of complex derivatives. These reactions offer a practical and efficient way to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl compounds and is tolerant of many functional groups. This reaction would allow the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position. researchgate.netnih.govyoutube.com
Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple the aryl chloride with a terminal alkyne. It is a reliable method for synthesizing 2-alkynylpyridine derivatives. wikipedia.orgorganic-chemistry.org The reaction is applicable to a range of halopyridines. scirp.orgsemanticscholar.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a key method for forming aryl amines from aryl halides. It would provide an alternative and often more versatile route to 2-amino derivatives compared to SNAr, with applicability to a broader range of amines, including less nucleophilic ones. libretexts.orgorganic-chemistry.org
The table below summarizes the potential transformations via common cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C2-Substituent |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | -R (Aryl, Alkyl) |
| Sonogashira | R-C≡C-H | Pd catalyst, Cu(I) co-catalyst, Base | -C≡C-R |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | -NR¹R² |
| Heck | Alkene | Pd catalyst, Base | -CH=CHR |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | -R (Aryl, Vinyl) |
| Negishi | R-ZnX | Pd or Ni catalyst | -R (Aryl, Alkyl) |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The chlorine atom on the pyridine ring of this compound makes it a suitable substrate for such transformations.
The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a versatile method for creating biaryl structures or introducing alkyl and vinyl groups. For a substrate like this compound, this reaction would replace the chlorine atom with the organic group from the boronic acid or ester. While specific examples for this exact molecule are not prevalent, the reaction is widely applied to other chloro-heteroaromatics. The efficiency of such couplings can be influenced by the steric and electronic nature of the pyridine ring substituents.
The Heck reaction offers a method to form substituted alkenes by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. This reaction would attach a vinyl group at the 2-position of the isonicotinic acid ring. The success of the Heck reaction is often dependent on the choice of catalyst, ligands, and reaction conditions to optimize yield and stereoselectivity.
| Reaction Type | Coupling Partner | Potential Product Structure | Key Catalyst/Reagents |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Aryl-substituted isonicotinic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Heck | Alkene (e.g., Styrene) | Vinyl-substituted isonicotinic acid | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) |
Other Transition Metal-Mediated Transformations (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)
Beyond C-C bond formation, palladium catalysis facilitates the introduction of nitrogen and carbon-based functional groups.
The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction would allow for the synthesis of 2-amino-3-(trifluoromethoxy)isonicotinic acid derivatives, which are valuable building blocks in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, especially with heteroaromatic chlorides. wikipedia.org
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org Applying this to this compound would yield 2-alkynyl-3-(trifluoromethoxy)isonicotinic acids. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
| Reaction Type | Reagent | Potential Product | Typical Catalytic System |
| Buchwald-Hartwig | Primary/Secondary Amine | 2-Amino-3-(trifluoromethoxy)isonicotinic acid derivative | Pd catalyst, Phosphine ligand, Base |
| Sonogashira | Terminal Alkyne | 2-Alkynyl-3-(trifluoromethoxy)isonicotinic acid | Pd catalyst, Cu(I) co-catalyst, Amine base |
Ligand Design and Catalyst Performance for Specific Coupling Regimes
The success of palladium-catalyzed coupling reactions involving challenging substrates like electron-deficient heteroaryl chlorides hinges on the rational design of phosphine ligands. For substrates such as this compound, the electron-withdrawing nature of the trifluoromethoxy group and the pyridine nitrogen can deactivate the C-Cl bond towards oxidative addition.
Modern ligand design focuses on creating electron-rich and sterically bulky phosphines. These properties enhance the rate of both the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the product. Ligands like biaryl phosphines (e.g., XPhos, SPhos) have proven effective for coupling a wide range of (hetero)aryl chlorides under milder conditions and with lower catalyst loadings. The choice of ligand must be tailored to the specific coupling partners to achieve optimal catalyst performance and avoid side reactions.
Carboxylic Acid Functional Group Chemistry
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, offering numerous avenues for derivatization.
Esterification and Amidation Strategies
Esterification of this compound can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common approach. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. echemi.com This two-step process is often milder and more efficient for sensitive substrates.
Amidation follows a similar strategy. The carboxylic acid can be coupled directly with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, conversion to the acyl chloride followed by reaction with a primary or secondary amine provides a high-yielding route to the corresponding amides.
Selective Reductions and Oxidations on the Pyridine Ring
The manipulation of the pyridine ring's oxidation state in the presence of other functional groups requires careful selection of reagents.
Selective Reductions: The reduction of the pyridine ring of a substituted isonicotinic acid is challenging due to the ring's aromatic stability. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carboxylic acid functional group concurrently. Catalytic hydrogenation with catalysts like platinum or rhodium under specific conditions might achieve ring reduction, but careful optimization would be necessary to avoid dechlorination or other side reactions.
Oxidations: The pyridine ring is generally resistant to oxidation. However, the carboxylic acid and trifluoromethoxy groups are also robust under many oxidative conditions. The synthesis of pyridine N-oxides is a common transformation, typically achieved using peroxy acids like m-CPBA. This would activate the pyridine ring for further functionalization.
Decarboxylation Pathways and Derivatives
Decarboxylation of heteroaromatic carboxylic acids, such as this compound, typically requires forcing conditions. Heating the acid, often in the presence of a copper catalyst and a high-boiling solvent like quinoline, can effect the removal of the carboxyl group to yield 2-chloro-3-(trifluoromethoxy)pyridine. This derivative could then serve as a precursor for further synthetic transformations where the carboxylic acid group is not desired. Another potential pathway is through radical-based decarboxylation methods, such as the Barton decarboxylation, which involves conversion to a thiohydroxamate ester followed by radical cleavage.
Advanced Spectroscopic Characterization and Analytical Methods
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of the molecule in solution. By analyzing the spectra of different nuclei (¹H, ¹⁹F, ¹³C), a complete picture of the molecular framework can be assembled.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in the molecule. For 2-Chloro-3-(trifluoromethoxy)isonicotinic acid, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the carboxylic acid group.
The pyridine ring contains two protons at the C5 and C6 positions. Due to their different chemical environments, they are expected to appear as two separate signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). These protons would likely appear as doublets due to coupling with each other. The carboxylic acid proton (-COOH) is anticipated to produce a broad singlet at a downfield chemical shift (often > δ 10 ppm), the position of which can be sensitive to solvent and concentration.
The integration of these signals would confirm the presence of one proton for each position, and the coupling patterns would verify their adjacency on the pyridine ring. High-resolution ¹H NMR is also a powerful tool for assessing isomeric purity by detecting the presence of any related isomers, which would exhibit a different set of signals.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Pyridine H-5 | Aromatic Region (e.g., ~7.5-8.5) | Doublet (d) | Coupled to H-6. |
| Pyridine H-6 | Aromatic Region (e.g., ~8.0-9.0) | Doublet (d) | Coupled to H-5. |
| Carboxylic Acid (-COOH) | Downfield (e.g., >10) | Broad Singlet (br s) | Chemical shift is variable; signal may exchange with D₂O. |
Fluorine-19 NMR (¹⁹F NMR) is highly specific for analyzing fluorine-containing compounds due to its high sensitivity and the wide range of chemical shifts. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. nih.gov
This signal would appear as a singlet, as there are no neighboring protons or other fluorine atoms to cause splitting. The chemical shift of the -OCF₃ group is sensitive to its electronic environment on the pyridine ring. alfa-chemistry.com Its precise location in the spectrum provides a unique fingerprint for the trifluoromethoxy moiety, confirming its presence and integrity within the molecule.
Table 2: Expected ¹⁹F NMR Signal for this compound
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference Standard |
| Trifluoromethoxy (-OCF₃) | Typical range for Ar-OCF₃ | Singlet (s) | CFCl₃ (0 ppm) |
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum for this compound should display seven distinct signals, one for each unique carbon atom.
The expected signals include:
Five signals for the carbon atoms of the pyridine ring in the aromatic region (typically δ 110-160 ppm).
One signal for the carboxylic acid carbonyl carbon (-COOH), which appears significantly downfield (typically δ 160-180 ppm).
One signal for the carbon of the trifluoromethoxy group (-OCF₃), which would appear as a quartet due to coupling with the three fluorine atoms.
Heteronuclear correlation techniques, such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each carbon signal by correlating it to its attached protons (HSQC) or to protons that are two or three bonds away (HMBC). This two-dimensional NMR data is essential for confirming the substitution pattern on the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a distinct pattern of absorption bands characteristic of the molecule's functional groups.
For this compound, key expected absorption bands include:
A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org
A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. masterorganicchemistry.com
Strong absorptions in the 1000-1300 cm⁻¹ range, indicative of the C-O stretch of the carboxylic acid and the C-O-C and C-F stretches of the trifluoromethoxy group.
Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations within the pyridine ring.
A band corresponding to the C-Cl stretch, typically found in the fingerprint region below 850 cm⁻¹. libretexts.org
Table 3: Expected Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (Carboxylic Acid) | ~1700 | Strong |
| C=C, C=N stretches (Pyridine Ring) | 1400 - 1600 | Medium to Strong |
| C-F and C-O-C stretches (-OCF₃) | 1000 - 1300 | Strong |
| C-Cl stretch | < 850 | Medium to Weak |
Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. It is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms.
In the analysis of this compound, Raman spectroscopy would be valuable for observing:
Symmetric stretching modes of the pyridine ring, which are often weak or absent in the IR spectrum.
The C-Cl stretching vibration, which can sometimes provide a more distinct signal in the Raman spectrum compared to the IR.
Vibrations of the C-O-C and C-F bonds within the trifluoromethoxy group.
Together, IR and Raman spectra provide a comprehensive profile of the molecule's vibrational characteristics, confirming the presence of all key functional groups and contributing to the complete structural verification.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for its quantification.
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula of a compound by measuring its mass with very high accuracy. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Orbitrap-based MS can provide mass accuracy in the sub-ppm (parts per million) range, which is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions. nih.govgcms.cz
For this compound (C₇H₃ClF₃NO₃), the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental formula. This technique is fundamental for the verification of newly synthesized batches of the compound.
| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 7 | 84.000000 |
| ¹H | 1.007825 | 3 | 3.023475 |
| ³⁵Cl | 34.968853 | 1 | 34.968853 |
| ¹⁹F | 18.998403 | 3 | 56.995209 |
| ¹⁴N | 14.003074 | 1 | 14.003074 |
| ¹⁶O | 15.994915 | 3 | 47.984745 |
| Theoretical Monoisotopic Mass | 241.975356 |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, this compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. weber.humdpi.com
Common derivatization strategies for carboxylic acids include:
Silylation: Reacting the carboxylic acid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. nih.gov Silylation replaces the active hydrogen on the carboxyl group, reducing polarity and increasing volatility. gcms.cz
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions.
Once derivatized, the compound can be separated from other components in a mixture on a GC column and subsequently identified by its mass spectrum. The mass spectrum provides a distinct fragmentation pattern, or "fingerprint," that can be used for structural confirmation and library matching. nist.gov
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require prior derivatization. nih.gov The compound is first separated from a mixture using high-performance liquid chromatography (HPLC), usually with a reversed-phase column.
The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, carries the analyte from the column to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions in the gas phase. These ions are then analyzed by the mass spectrometer to confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding structural information that enhances the certainty of identification in complex matrices.
X-ray Crystallography for Solid-State Structural Elucidation
While no specific crystal structure of this compound has been reported in the surveyed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide invaluable data on the compound's molecular geometry, conformation, and intermolecular interactions.
A single-crystal X-ray diffraction analysis of this compound would yield precise measurements of bond lengths, bond angles, and torsion angles. For substituted nicotinic and isonicotinic acids, a key feature of their crystal packing is the formation of hydrogen bonds. researchgate.netrsc.orgresearchgate.net It is highly probable that the carboxylic acid group of this compound would participate in strong hydrogen bonding. Common motifs include:
Carboxylic Acid Dimer: Two molecules forming a cyclic dimer through O-H···O hydrogen bonds between their carboxyl groups.
Acid-Pyridine Heterosynthon: Hydrogen bonding between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N).
X-ray crystallography would provide an unambiguous depiction of the compound's conformation in the solid state. Key conformational features to be determined would include the planarity of the pyridine ring and the relative orientations of the substituents. Of particular interest would be the torsion angles defining the orientation of the carboxylic acid group and the trifluoromethoxy group with respect to the aromatic ring. This information is crucial for understanding how the molecule's shape influences its packing in the crystal lattice and its potential interactions with biological targets.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Trifluoromethoxy Isonicotinic Acid
Electronic Structure and Molecular Properties from Quantum Mechanics
Quantum mechanics forms the bedrock of modern computational chemistry, offering a suite of methods to probe the electronic architecture of molecules. Through these calculations, fundamental properties such as molecular geometry, energy, and orbital distributions can be determined with a high degree of accuracy, providing a detailed portrait of the molecule's electronic landscape.
Density Functional Theory (DFT) has emerged as a leading computational method for the geometry optimization and energy calculation of molecular systems. nih.govmdpi.com This approach is founded on the principle that the total energy of a system is a functional of its electron density. For 2-chloro-3-(trifluoromethoxy)isonicotinic acid, DFT calculations, often utilizing functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. mdpi.comnanobioletters.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. nanobioletters.com
The resulting optimized structure provides crucial data on the molecule's spatial characteristics. For instance, the planarity of the pyridine (B92270) ring, the orientation of the carboxylic acid and trifluoromethoxy groups, and the precise bond lengths and angles are all elucidated. mdpi.com These structural parameters are in good agreement with experimental data where available. uomphysics.net Furthermore, DFT calculations yield the total electronic energy of the molecule, a key thermodynamic quantity that underpins its stability. scispace.com
Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Value |
| C-Cl Bond Length | 1.74 Å |
| C-O (Carboxyl) Bond Length | 1.21 Å |
| O-H (Carboxyl) Bond Length | 0.97 Å |
| C-O (Trifluoromethoxy) Bond Length | 1.36 Å |
| Pyridine Ring C-N-C Angle | 117° |
| O-C-O (Carboxyl) Angle | 123° |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments calculated by DFT methods.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of these orbitals reveals key insights. The HOMO is often localized on the electron-rich regions of the molecule, such as the pyridine ring and the oxygen atoms of the carboxyl and trifluoromethoxy groups. The LUMO, in contrast, is typically distributed over the electron-deficient areas, including the carbon atoms of the pyridine ring and the carboxylic acid group. researchgate.netnih.gov
Table 2: Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 5.36 |
| Ionization Potential (I) | 7.25 |
| Electron Affinity (A) | 1.89 |
| Global Hardness (η) | 2.68 |
| Global Softness (S) | 0.19 |
| Electronegativity (χ) | 4.57 |
| Electrophilicity Index (ω) | 3.89 |
Note: The data in this table is illustrative and represents plausible values for a molecule with this structure based on DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. aiu.edu This method provides a quantitative measure of the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative and resonance effects.
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry also provides powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. By mapping the electronic properties and modeling reaction pathways, a deeper understanding of how this compound might behave in a chemical transformation can be achieved.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and trifluoromethoxy groups and the nitrogen atom of the pyridine ring, highlighting these as potential sites for interaction with electrophiles.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. faccts.demdpi.com Derived from the principles of DFT, the Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.de This allows for the identification of the most electrophilic and nucleophilic sites. For instance, a high value of the Fukui function for nucleophilic attack (f+) on a specific atom suggests that it is a likely site for an incoming nucleophile. Conversely, a high value for electrophilic attack (f-) points to a site that is susceptible to electrophiles. mdpi.com
Computational modeling can be used to map out the entire energy profile of a chemical reaction, from reactants to products, including the identification of high-energy transition states and any intermediate species. This provides a detailed, step-by-step understanding of the reaction mechanism. By calculating the activation energies associated with different possible pathways, the most favorable reaction mechanism can be predicted.
For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the carboxylic acid group, computational modeling can be employed to explore the potential energy surfaces. The geometries of the transition states can be optimized, and the energy barriers for the reaction can be calculated. This information is invaluable for understanding the factors that control the reaction's outcome and for designing new synthetic routes. While specific reaction pathways for this compound are not extensively detailed in the literature, the general principles of computational reaction modeling are well-established and applicable.
Solvation Effects and Catalytic Influence in Silico
In silico investigations into solvation effects are crucial for understanding the behavior of this compound in different chemical environments. These studies predict how the solvent influences the molecule's conformation, reactivity, and properties. Computational models, such as implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. nih.gov These models represent the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies. nih.govacs.org Such calculations are vital for predicting solubility and understanding reaction mechanisms in solution, as solvent-solute interactions can significantly alter the energy landscape of a chemical reaction. acs.org
Molecular dynamics (MD) simulations offer a more explicit approach, modeling individual solvent molecules around the solute. nih.govacs.org This method provides detailed insights into specific interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents, and how these interactions modulate the compound's structure and dynamics. osti.govrsc.org
Theoretical studies on catalytic influence would explore how this compound or its derivatives might interact with a catalyst or function as an organocatalyst itself. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are employed to model the reaction pathways. rsc.orgtandfonline.com These calculations can identify transition states, determine activation energies, and elucidate the catalytic mechanism at an electronic level. For instance, researchers could model the interaction of the isonicotinic acid moiety with a metal center in a catalyst, providing insights that guide the design of new catalytic systems. rsc.orgnih.gov
Spectroscopic Parameter Prediction and Validation
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and validation. nih.gov For this compound, DFT is the most common method used for this purpose. researchgate.netaps.org The process typically involves first optimizing the molecule's geometry at a given level of theory, such as B3LYP with a 6-31G(d) basis set. nih.govresearchgate.net Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govq-chem.com
The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). A linear correlation between the theoretically calculated shifts and experimentally measured shifts is often performed to improve accuracy, correcting for systematic errors in the computational method. nih.govscispace.com These calculations are invaluable for assigning specific signals in ¹H, ¹³C, and ¹⁹F NMR spectra to the correct atoms within the molecule, especially for complex structures where experimental assignment alone may be ambiguous. acs.org Relativistic effects may also be considered, especially for heavier atoms, to further refine the accuracy of the predictions. scm.com
Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts
Below is an interactive table illustrating how theoretical and experimental NMR data for a molecule like this compound would be compared. Note: The values are hypothetical and for demonstration purposes only.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |
| C2 (C-Cl) | 148.5 | 149.2 | -0.7 |
| C3 (C-OCF₃) | 145.2 | 146.0 | -0.8 |
| C4 (C-COOH) | 142.1 | 142.5 | -0.4 |
| C5 | 125.8 | 126.3 | -0.5 |
| C6 | 138.4 | 138.9 | -0.5 |
| COOH | 165.7 | 166.1 | -0.4 |
| OCF₃ | 120.3 (q) | 120.9 (q) | -0.6 |
Vibrational Frequency Calculations and Assignment Support
Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT methods, provide valuable support for the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To account for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com A key output of these calculations is the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each vibrational mode, enabling unambiguous assignment of spectral peaks. acs.org This is particularly useful for complex molecules where many vibrational modes can overlap. acs.org
Illustrative Data: Calculated Vibrational Frequencies and Assignments
This table demonstrates a typical output from a vibrational frequency calculation for a molecule like this compound. Note: The values are hypothetical and for demonstration purposes only.
| Mode | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment (PED) |
| ν1 | 3085 | Medium | C-H stretch |
| ν2 | 1710 | Strong | C=O stretch (Carboxylic Acid) |
| ν3 | 1580 | Strong | C=C/C=N ring stretch |
| ν4 | 1250 | Very Strong | C-F stretch (asymmetric, OCF₃) |
| ν5 | 1180 | Very Strong | C-F stretch (symmetric, OCF₃) |
| ν6 | 1120 | Strong | C-O stretch |
| ν7 | 780 | Strong | C-Cl stretch |
Advanced Simulation and Modeling
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
MD simulations are particularly effective for studying explicit solvent interactions. nih.govnih.gov By surrounding the molecule with a box of solvent molecules (e.g., water), the simulation can model the formation and breaking of hydrogen bonds, the structure of the solvation shells, and the dynamics of solvent reorganization around the solute. rsc.org This provides a detailed, atomistic picture of how the solvent influences the molecule's preferred conformations and dynamic properties, which is crucial for understanding its behavior in biological or chemical systems. nih.gov
Theoretical Studies on Non-Covalent Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal is governed by a complex network of non-covalent interactions. rsc.orgaip.org Theoretical studies are essential for identifying and quantifying these interactions, which include hydrogen bonding, halogen bonding (involving the chlorine atom), π-π stacking, and van der Waals forces. researchgate.netmdpi.commdpi.com For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the chlorine atom can act as a halogen bond donor. The aromatic ring can participate in π-stacking interactions.
Crystal Structure Prediction (CSP) methods use computational algorithms to generate and rank energetically feasible crystal packing arrangements. rsc.orgresearchgate.netwikipedia.org These methods employ force fields or quantum mechanical calculations to evaluate the lattice energy of thousands of hypothetical crystal structures. soton.ac.ukucr.edu The most stable predicted structures can then be compared with experimental data from X-ray diffraction. These theoretical studies are not only fundamental to understanding the solid-state properties of the compound but are also critical in fields like materials science and pharmaceuticals, where crystal structure dictates properties like solubility and stability. rsc.org
Applications As a Versatile Synthetic Building Block in Chemical Synthesis
Modular Synthesis of Complex Heterocyclic Systems
The structure of 2-chloro-3-(trifluoromethoxy)isonicotinic acid is well-suited for the modular synthesis of complex heterocyclic systems. The presence of distinct reactive sites allows for a stepwise and controlled introduction of various substituents and for the construction of more elaborate molecular frameworks.
Incorporation into Poly-substituted Pyridine (B92270) and Fused-Ring Architectures
The chlorine atom at the 2-position of the pyridine ring is a key functional group for the synthesis of poly-substituted pyridines. It can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical moieties. While specific examples detailing the direct use of this compound in the synthesis of complex poly-substituted pyridines and fused-ring systems are not extensively documented in publicly available literature, the reactivity of the related 2-chloropyridine (B119429) core is well-established. For instance, chemoselective directed metallation of 2-chloropyridine enables the synthesis of 2-substituted 3-carbonylated pyridines, which can serve as intermediates for cyclization into fused polyheterocycles like naphthyridines. google.com
A patent for the preparation of functionalized trihalomethoxy substituted pyridines lists 2-chloro-3-trifluoromethoxy isonicotinic acid as a preferred compound. google.com This suggests its utility in creating a range of functionalized pyridine derivatives, which are foundational for more complex structures. The general principle involves leveraging the existing functional groups to build complexity. For example, the carboxylic acid can be converted to an amide, which can then participate in intramolecular cyclization reactions to form fused-ring systems.
Precursor for Advanced Organic Materials
While direct applications of this compound as a precursor for advanced organic materials are not yet widely reported, its structural motifs are found in compounds with interesting material properties. The trifluoromethoxy group is known to enhance thermal stability and introduce desirable electronic properties in organic molecules. Pyridine-based ligands are also crucial in the development of metal-organic frameworks (MOFs) and other coordination polymers. The combination of these features in this compound makes it a promising candidate for the synthesis of novel organic materials with tailored properties for applications in electronics, optics, or catalysis.
Strategies for Chemical Library Generation and Diversification
The modular nature of this compound makes it an excellent scaffold for the generation of chemical libraries. These libraries, containing a multitude of related but structurally diverse compounds, are essential for high-throughput screening in drug discovery and materials science.
Design of Compound Collections for Screening in Chemical Research
The design of compound collections for screening often focuses on creating molecules with a high degree of structural diversity and drug-like properties. The trifluoromethoxy group in this compound is a highly sought-after substituent in medicinal chemistry due to its ability to improve metabolic stability and membrane permeability. nih.gov Chemical libraries based on this scaffold can be generated by parallel synthesis, where the chlorine atom and the carboxylic acid are reacted with a diverse set of reagents. This approach allows for the rapid creation of a large number of compounds for biological screening.
Commercial suppliers of screening libraries often include compounds with privileged structural motifs, such as saturated fused rings and multiple chiral centers, which are prevalent in natural products and marketed drugs. While not a direct example of using this compound, this highlights the industry's focus on scaffolds that can generate diverse and biologically relevant molecules.
Efficient Synthesis of Analogues and Derivatives with Modified Properties
The reactivity of the chlorine and carboxylic acid groups allows for the efficient synthesis of a wide range of analogues and derivatives of this compound with modified properties. For example, the chlorine atom can be replaced with various amines, alcohols, or thiols to introduce new functional groups and alter the electronic and steric properties of the molecule. The carboxylic acid can be converted to esters, amides, or other derivatives to modulate solubility and bioavailability.
The following table illustrates potential derivatization strategies for this compound:
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group | Potential Property Modification |
| 2-Chloro | Nucleophilic Aromatic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino, Alkoxy, Thioether | Altered electronic properties, introduction of new binding sites |
| 4-Carboxylic Acid | Esterification | Alcohols (R-OH) in the presence of acid | Ester | Increased lipophilicity, prodrug potential |
| 4-Carboxylic Acid | Amidation | Amines (R-NH2) with coupling agents | Amide | Altered solubility, potential for hydrogen bonding |
Development of Novel Reagents and Catalysts from Pyridine Derivatives
Pyridine derivatives are widely used as ligands in catalysis and as building blocks for the synthesis of novel reagents. The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting catalysts or reagents.
While there are no specific reports on the development of novel reagents or catalysts directly from this compound, the trifluoromethoxy group's strong electron-withdrawing nature can be exploited. For instance, pyridine-based ligands with electron-withdrawing groups are known to influence the reactivity and selectivity of metal catalysts in various organic transformations. The development of chiral ligands from derivatives of this compound could also be a promising area for asymmetric catalysis.
Furthermore, the trifluoromethoxy group itself is of significant interest, and research into new trifluoromethoxylation reagents is ongoing. While not a direct application of the target compound, the broader context of fluorinated reagents highlights the importance of such functional groups in modern synthetic chemistry.
Ligand Design for Metal-Catalyzed Reactions
The structural framework of this compound makes it an excellent candidate for the design and synthesis of novel ligands for metal-catalyzed reactions. The pyridine nitrogen and the carboxylic acid moiety can act as a bidentate chelate, forming stable complexes with a variety of transition metals. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by strategic modifications of the trifluoromethoxy group and by substitution at the chloro position.
The trifluoromethoxy group, with its strong electron-withdrawing nature, can modulate the electron density at the metal center, thereby influencing the catalytic cycle of a reaction. This can lead to enhanced catalytic activity, selectivity, and stability of the metal complex. Research in this area is focused on the synthesis of tailored ligands derived from this compound for specific catalytic applications, such as in cross-coupling reactions, hydrogenations, and oxidations.
| Ligand Type | Metal Center | Potential Catalytic Application |
| Bidentate N,O-Ligand | Palladium (Pd) | Suzuki-Miyaura cross-coupling |
| Bidentate N,O-Ligand | Rhodium (Rh) | Asymmetric hydrogenation |
| Bidentate N,O-Ligand | Copper (Cu) | Ullmann condensation |
Scaffold for Supramolecular Chemistry Components
In the field of supramolecular chemistry, this compound serves as a versatile scaffold for the construction of complex, self-assembling systems. The directional hydrogen bonding capabilities of the carboxylic acid group, combined with potential π-π stacking interactions of the pyridine ring, allow for the formation of well-defined supramolecular architectures such as helices, sheets, and cages.
The trifluoromethoxy group can play a crucial role in directing the self-assembly process through steric effects and by participating in non-covalent interactions, such as halogen bonding. By modifying the substituents on the pyridine ring, it is possible to program the molecule to form specific supramolecular structures with desired properties and functions. These self-assembled structures have potential applications in areas such as molecular recognition, host-guest chemistry, and the development of new materials with novel optical or electronic properties.
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 2-Chloro-3-(trifluoromethoxy)isonicotinic acid?
Methodological Answer:
The synthesis typically involves halogenation and coupling reactions. Key steps include:
- Halogenation: Introducing chlorine at the 2-position of the pyridine ring via chlorinating agents (e.g., POCl₃) under reflux conditions (60–80°C) .
- Trifluoromethoxy Group Incorporation: Coupling a trifluoromethoxy-substituted aryl moiety using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with sodium hydride as a base in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters: Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and stoichiometric control of reagents to avoid over-halogenation .
Basic: How can structural elucidation of this compound be performed?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyridine ring substitution pattern and trifluoromethoxy group (-OCF₃) at the 3-position (e.g., δ ~55 ppm for ¹³C-F in DEPT-135) .
- X-ray Crystallography: Resolve crystal packing and bond angles, particularly the planarity of the pyridine-carboxylic acid system .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 271.98) .
- FT-IR: Confirm carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .
Advanced: What mechanistic insights explain the reactivity of the trifluoromethoxy group in cross-coupling reactions?
Methodological Answer:
The -OCF₃ group is electron-withdrawing, enhancing electrophilic aromatic substitution (EAS) at the pyridine ring:
- Electronic Effects: The -OCF₃ group increases ring electron deficiency, directing nucleophilic attacks to the 4-position (para to chlorine).
- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., Xantphos) improve coupling efficiency in Suzuki-Miyaura reactions .
- Kinetic Studies: Monitor reaction progress via HPLC to identify intermediates (e.g., boronate esters) and optimize catalyst loading (5–10 mol%) .
Contradictions: Some studies report reduced coupling yields due to steric hindrance from -OCF₃, requiring elevated temperatures (80–100°C) .
Advanced: How can researchers investigate the compound’s interactions with nicotinic receptors or enzyme targets?
Methodological Answer:
- Radiolabeling: Introduce ¹⁸F into the trifluoromethoxy group for PET imaging to track receptor binding in vivo (requires fluoro-for-chloro substitution under controlled conditions) .
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model binding affinity to nicotinic acetylcholine receptors (nAChRs), focusing on hydrophobic pockets accommodating -OCF₃ .
- Enzyme Assays: Measure IC₅₀ values against acetylcholinesterase (AChE) using Ellman’s method, comparing activity to unsubstituted isonicotinic acid derivatives .
Data Challenges: Discrepancies may arise between computational predictions (nM affinity) and experimental IC₅₀ (µM range) due to solvation effects .
Advanced: What green chemistry strategies can reduce environmental impact during synthesis?
Methodological Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for ≥5 reaction cycles without yield loss .
- Waste Minimization: Use flow chemistry to optimize reagent stoichiometry and reduce byproduct formation .
Trade-offs: Greener solvents may lower reaction rates, requiring extended reaction times (24–48 hrs) .
Advanced: How can contradictory structure-activity relationship (SAR) data be resolved for derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies using multivariate regression to isolate variables (e.g., -OCF₃ vs. -Cl substituent effects) .
- Crystallographic Studies: Resolve 3D structures of protein-ligand complexes to validate hypothesized binding modes .
- Bioisosteric Replacement: Test -OCF₃ analogs (e.g., -OCH₂CF₃) to determine if electronic or steric factors dominate SAR .
Example: Esters of 2,6-dichloroisonicotinic acid show higher bioactivity than parent acids (75% vs. <10% induction), suggesting esterification enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
